molecular formula C18H18FNO4S B6413285 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261957-40-7

5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413285
CAS RN: 1261957-40-7
M. Wt: 363.4 g/mol
InChI Key: JYBIWJHPSZNQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% (5-F-PPSBA) is a widely used chemical compound in various scientific research applications. It is a fluorinated analogue of benzoic acid, and is a white, crystalline, odorless solid. 5-F-PPSBA is soluble in water and ethanol, and is widely used in organic synthesis. It is also used as a reagent in organic synthesis, and as a catalyst in various reactions.

Mechanism of Action

5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% acts as a catalyst in organic synthesis. It catalyzes the formation of a covalent bond between two molecules. The reaction is initiated by the formation of a nucleophilic attack on the carbonyl group of the substrate. The nucleophilic attack is followed by the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has no known biochemical or physiological effects. It is not toxic, and is not known to interact with any biological systems.

Advantages and Limitations for Lab Experiments

The main advantage of 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is that it is a relatively inexpensive and easy to use reagent for organic synthesis. It is also a highly efficient and selective catalyst for many reactions. However, it has some limitations. It is not very soluble in water, and it can be difficult to remove from the reaction mixture after the reaction is complete.

Future Directions

For the use of 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% include further development of its use as a reagent for organic synthesis, and as a catalyst for various biochemical reactions. It could also be used in drug design and medicinal chemistry, as well as in the synthesis of various biochemicals and pharmaceuticals. Additionally, 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to develop new methods for the synthesis of complex organic compounds. Finally, further research could be conducted to explore the potential of 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% as a catalyst for reactions involving other molecules, such as proteins and peptides.

Synthesis Methods

5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized from the reaction of 4-piperidin-1-ylsulfonylbenzene and 5-fluorobenzoic acid. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at a temperature of 0-5°C. The reaction is exothermic, and the product is isolated as a white crystalline solid.

Scientific Research Applications

5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is widely used in scientific research applications, such as drug design, medicinal chemistry, and biochemistry. In drug design, 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is used as a ligand for the development of new drugs. In medicinal chemistry, 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is used as a reagent for the synthesis of various organic compounds. In biochemistry, 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is used as a catalyst for the synthesis of various biochemical compounds.

properties

IUPAC Name

5-fluoro-2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c19-14-6-9-16(17(12-14)18(21)22)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBIWJHPSZNQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692378
Record name 4-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1261957-40-7
Record name 4-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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